![molecular formula C16H25NO2S B2520238 N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide CAS No. 496013-86-6](/img/structure/B2520238.png)
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide
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Overview
Description
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide, also known as CTAB, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. CTAB has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide is not fully understood, but it is believed to interact with the hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the conformation and activity of these molecules.
Biochemical and Physiological Effects:
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide has been found to have various biochemical and physiological effects, such as inhibiting the activity of enzymes and altering the permeability of cell membranes. It has also been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide in laboratory experiments is its ability to solubilize hydrophobic molecules, making them more accessible for analysis. However, N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide can also interfere with some analytical techniques, such as mass spectrometry, due to its high ionization potential.
Future Directions
There are several future directions for the use of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide in scientific research. One area of interest is in the development of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide-based biosensors for the detection of biomolecules. Another area is in the synthesis of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide-coated nanoparticles for drug delivery applications. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide and its potential applications in various fields of science.
In conclusion, N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide, or N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide, is a valuable tool in scientific research due to its various biochemical and physiological effects. Its ability to solubilize hydrophobic molecules makes it a useful reagent in many laboratory experiments. Further research is needed to fully understand the mechanism of action of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide and its potential applications in various fields of science.
Synthesis Methods
The synthesis of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide involves the reaction of cyclohexylamine and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide.
Scientific Research Applications
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide has been used in a variety of scientific research applications, such as in the synthesis of nanoparticles, as a surfactant in DNA extraction, and as a stabilizer in emulsion polymerization. It has also been used as a reagent in the preparation of chiral stationary phases for chromatography.
properties
IUPAC Name |
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-12-10-14(3)16(11-13(12)2)20(18,19)17(4)15-8-6-5-7-9-15/h10-11,15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULDYQGZZAABBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide |
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